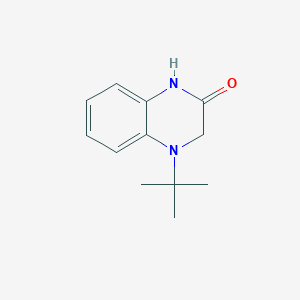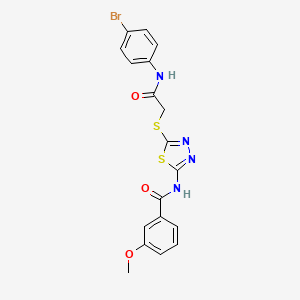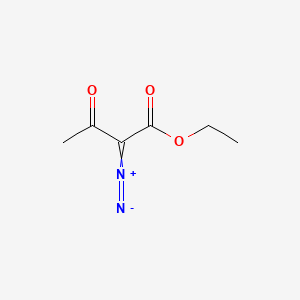
Acide butanoïque, 2-diazo-3-oxo-, ester éthylique
Vue d'ensemble
Description
“Butanoic acid, 2-diazo-3-oxo-, ethyl ester” is a chemical compound with the molecular formula C6H8N2O3 . It’s also known as Ethyl diazoacetoacetate .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 2-diazo-3-oxo-, ethyl ester” consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 156.13900, a density of 1.131 g/mL at 25ºC (lit.), and a flash point of 185 °F .Applications De Recherche Scientifique
Synthèse organique et réactions chimiques
L'acide butanoïque, 2-diazo-3-oxo-, ester éthylique est un réactif polyvalent en synthèse organique. Son groupe diazo (–N₂) permet des transformations efficaces, telles que la cyclopropanation, l'insertion de carbène et la fonctionnalisation C–H. Les chercheurs l'utilisent pour créer des molécules complexes et explorer de nouvelles voies réactionnelles .
Réactions de cyclopropanation
La fonctionnalité diazo de ce composé forme facilement des cyclopropanes lorsqu'il réagit avec des alcènes ou des alcynes. Ces cycles à trois chaînons sont des intermédiaires précieux dans la synthèse de produits naturels et le développement pharmaceutique. Le 2-diazo-3-oxobutanoate d'éthyle facilite la construction d'anneaux cyclopropanes tendus .
Photocatalyse et procédés photochimiques
Les chercheurs ont exploité les propriétés photochimiques de ce composé. Sous la lumière UV ou visible, il génère des carbènes, qui peuvent s'insérer dans les liaisons C–H ou participer à d'autres réactions photochimiques. Ces procédés photochimiques trouvent des applications en chimie verte et en science des matériaux .
Chimie médicinale et découverte de médicaments
La réactivité unique du 2-diazo-3-oxobutanoate d'éthyle en fait un candidat intéressant pour le développement de médicaments. Les chimistes médicinaux explorent son potentiel comme élément constitutif pour la conception de composés bioactifs. En modifiant le groupe diazo, ils peuvent créer des analogues ayant les propriétés pharmacologiques souhaitées .
Science des matériaux et modification de surface
La fonctionnalisation de surface joue un rôle crucial en science des matériaux. Les chercheurs utilisent ce composé pour modifier les surfaces, telles que les nanoparticules métalliques ou les films polymères. Le groupe diazo permet une fixation covalente à divers substrats, améliorant les propriétés des matériaux ou permettant des interactions spécifiques .
Étiquetage isotopique stable en métabolomique
Dans les études de métabolomique, l'étiquetage isotopique stable permet de suivre les voies métaboliques. Le 2-diazo-3-oxobutanoate d'éthyle, lorsqu'il est marqué isotopiquement, peut servir de précurseur pour des intermédiaires métaboliques spécifiques. Les chercheurs l'utilisent pour étudier le métabolisme cellulaire et identifier les principales voies biochimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-diazo-3-oxobutanoate, also known as Butanoic acid, 2-diazo-3-oxo-, ethyl ester, primarily targets alcohols . The nature of the alcohol substrate determines the direction of the reaction .
Mode of Action
The compound interacts with its targets through a copper(II) trifluoromethanesulfonate catalyzed reaction . This interaction results in the formation of corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is introduced into the alcohol molecule, the reaction direction changes towards the formation of polyoxa macrocycles .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the formal insertion of the diazo ester into the carbon-oxygen bond . This leads to the formation of polyoxa macrocycles , which are products of the reaction.
Pharmacokinetics
The compound has a molecular weight of 15613900 and a density of 1131 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Ethyl 2-diazo-3-oxobutanoate’s action primarily involve the transformation of alcohols into corresponding ethyl 2-alkoxy-3-oxobutanoates . When a 1,3-dioxolane or 1,3-dioxane fragment is present in the alcohol molecule, polyoxa macrocycles are formed .
Action Environment
It’s known that the structure of the alcohol substrate plays a significant role in determining the direction of the reaction .
Propriétés
IUPAC Name |
ethyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(10)5(8-7)4(2)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTPSIXYXYNAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2009-97-4 | |
| Record name | ETHYL DIAZOACETOACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2415426.png)
![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2415428.png)
![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)
![N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2415430.png)
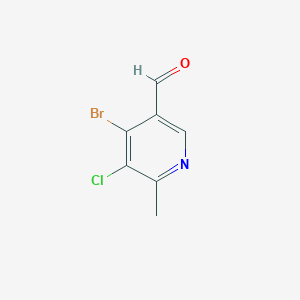

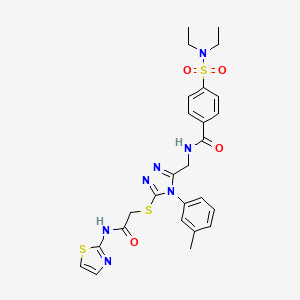
![(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2415437.png)

![4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid](/img/structure/B2415440.png)
